molecular formula C9H10ClNO2 B169911 Ethyl 4-chloro-2-methylnicotinate CAS No. 164390-30-1

Ethyl 4-chloro-2-methylnicotinate

Cat. No.: B169911
CAS No.: 164390-30-1
M. Wt: 199.63 g/mol
InChI Key: MDYABHQFTKUSJE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is a derivative of nicotinic acid, featuring a chloro and methyl group substitution on the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-2-methylnicotinate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-methylnicotinate
  • Methyl 2-chloro-5-methylnicotinate
  • Ethyl 5-chloro-4-hydroxy-2,6-dimethylnicotinate

Uniqueness

Ethyl 4-chloro-2-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

ethyl 4-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYABHQFTKUSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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